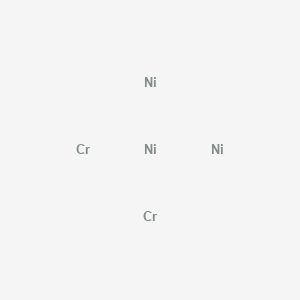
chromium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium and nickel are transition metals that form a variety of compounds and alloys. One of the most well-known alloys is nichrome, which consists of nickel and chromium. This alloy is widely used due to its excellent resistance to oxidation and high temperatures, making it ideal for applications such as heating elements and resistance wires .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nickel-chromium alloys typically involves melting the constituent metals together. The process includes the following steps:
Material Preparation: Nickel and chromium metals are prepared in the desired proportions.
Melting: The metals are melted together in a furnace.
Refining: The molten alloy is refined to remove impurities.
Casting: The refined alloy is poured into molds to form ingots or other desired shapes.
Industrial Production Methods
Industrial production of nickel-chromium alloys often involves continuous or semi-continuous casting methods. The alloy melt is conveyed into a crystallizer and solidified into ingots or other forms suitable for further processing .
Chemical Reactions Analysis
Types of Reactions
Nickel-chromium alloys undergo various chemical reactions, including:
Oxidation: When heated, the alloy forms a stable layer of chromium oxide, which protects it from further oxidation.
Reduction: Nickel and chromium can be reduced from their oxides using carbon or hydrogen.
Substitution: The alloy can undergo substitution reactions where one metal replaces another in a compound.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Carbon or hydrogen is used as reducing agents at elevated temperatures.
Substitution: Various metal salts can be used in aqueous or molten states.
Major Products
Chromium Oxide: Formed during oxidation, providing a protective layer.
Nickel Oxide: Can form under certain conditions but is less stable than chromium oxide.
Scientific Research Applications
Nickel-chromium alloys have numerous applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their stability and resistance to corrosion.
Biology: Employed in the development of medical devices and implants due to their biocompatibility.
Medicine: Utilized in dental restorations and prosthetics.
Industry: Widely used in heating elements, thermocouples, and resistance wires.
Mechanism of Action
The mechanism by which nickel-chromium alloys exert their effects involves the formation of a stable chromium oxide layer when heated. This layer is thermodynamically stable and impervious to oxygen, protecting the underlying metal from further oxidation . Additionally, the alloy’s high mechanical strength and creep resistance contribute to its effectiveness in high-temperature applications .
Comparison with Similar Compounds
Nickel-chromium alloys can be compared with other similar compounds such as:
Nickel-Iron Alloys: These alloys have lower oxidation resistance compared to nickel-chromium alloys.
Chromium-Cobalt Alloys: Known for their high wear resistance but less effective in high-temperature applications.
Nickel-Copper Alloys: These alloys have good corrosion resistance but lower mechanical strength compared to nickel-chromium alloys .
Conclusion
Nickel-chromium alloys, particularly nichrome, are essential materials in various fields due to their excellent resistance to oxidation, high temperatures, and mechanical strength. Their unique properties make them invaluable in scientific research, industry, and medicine.
Properties
CAS No. |
90620-98-7 |
|---|---|
Molecular Formula |
Cr2Ni3 |
Molecular Weight |
280.072 g/mol |
IUPAC Name |
chromium;nickel |
InChI |
InChI=1S/2Cr.3Ni |
InChI Key |
KGMXJQRQEBOVIK-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Ni].[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















